3,4-Dimethyl-2-pentylfuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

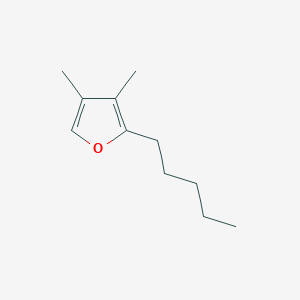

3,4-Dimethyl-2-pentylfuran, also known as this compound, is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,4-Dimethyl-2-pentylfuran is characterized by a five-membered aromatic ring (furan) with two methyl groups at positions three and four, and a pentyl substituent at position two. The unique structure of this compound influences its reactivity and interaction with biological systems.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antioxidant Properties : Similar to other furan compounds, it has shown potential as an antioxidant and radical scavenger. This property is particularly valuable in food science for improving the stability and shelf life of food products .

- Inhibitory Effects : Studies have demonstrated that related compounds can act as competitive inhibitors for enzymes such as horseradish peroxidase. For instance, 9-(3,4-dimethyl-5-pentyl-furan-2-yl) nonanoic acid was found to inhibit this enzyme effectively .

Analytical Applications

The compound's unique structure makes it a candidate for various analytical applications:

- Quantification Techniques : Advanced methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC/ESI/MS/MS) have been developed for the sensitive quantification of furan fatty acids in complex matrices such as food and biological samples. These methods allow for the detection of low concentrations of this compound and its derivatives .

- Derivatization Techniques : Derivatization methods enhance the detection sensitivity of furan compounds. For example, charge-reversal derivatization has been employed to improve the quantitation of furan fatty acids in human plasma .

Case Studies

- Food Science Application : A study focused on the antioxidant capacity of furan fatty acids, including this compound, demonstrated their effectiveness in reducing oxidative stress in lipid-rich food products. This application highlights the potential use of these compounds as natural preservatives .

- Pharmacological Research : Research into the inhibitory effects of furan derivatives on peroxidase enzymes has opened avenues for developing new pharmaceuticals that target oxidative stress-related diseases. The structure-activity relationship studies indicate that modifications to the furan ring can enhance inhibitory potency .

Propiedades

Número CAS |

71041-47-9 |

|---|---|

Fórmula molecular |

C11H18O |

Peso molecular |

166.26 g/mol |

Nombre IUPAC |

3,4-dimethyl-2-pentylfuran |

InChI |

InChI=1S/C11H18O/c1-4-5-6-7-11-10(3)9(2)8-12-11/h8H,4-7H2,1-3H3 |

Clave InChI |

YZDOLIFUHOBZGC-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=CO1)C)C |

SMILES canónico |

CCCCCC1=C(C(=CO1)C)C |

Sinónimos |

3,4-Dimethyl-2-pentylfuran; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.